molecular formula C10H18O B1279048 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- CAS No. 103985-40-6

1-Cyclohexene-1-methanol, 2,4,4-trimethyl-

Cat. No.: B1279048
CAS No.: 103985-40-6
M. Wt: 154.25 g/mol
InChI Key: BIZXZBCIHICFGV-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-methanol, 2,4,4-trimethyl- is an organic compound with the molecular formula C10H18O. It is a derivative of cyclohexene, featuring a hydroxymethyl group and three methyl groups attached to the cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- can be synthesized through the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent . Another method involves the use of pinene from turpentine oil, which, under the action of 30% sulfuric acid, forms hydrated terpene diol. This diol is then separated by dehydration, followed by distillation to obtain the final product .

Industrial Production Methods: The industrial production of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- typically involves large-scale synthesis using the aforementioned methods, ensuring high yield and purity through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

1-Cyclohexene-1-methanol, 2,4,4-trimethyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes and receptors, potentially influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 3-Cyclohexene-1-methanol, α,α,4-trimethyl-
  • Cyclohexane, 1,2,4-trimethyl-

Comparison: 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- is unique due to its specific substitution pattern on the cyclohexene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective. For example, its specific hydroxyl and methyl group arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and industrial processes .

Properties

IUPAC Name

(2,4,4-trimethylcyclohexen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-6-10(2,3)5-4-9(8)7-11/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZXZBCIHICFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC(C1)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447560
Record name 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103985-40-6
Record name 1-Cyclohexene-1-methanol, 2,4,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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